(1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride
Description
(1R)-1-(5-Bromopyrimidin-2-yl)ethan-1-amine hydrochloride is a chiral amine derivative with a brominated pyrimidine ring. Key properties include:
- Molecular formula: C₇H₁₀BrClN₂
- Molar mass: 237.53 g/mol
- CAS number: 953780-70-6
- Structure: Features a (1R)-configured ethylamine group attached to the 2-position of a 5-bromopyrimidine ring, with a hydrochloride salt enhancing solubility.
The bromopyrimidine core is notable for its aromatic nitrogen atoms, which enable hydrogen bonding and π-π interactions, making it relevant in medicinal chemistry (e.g., kinase inhibitors or nucleoside analogs). The chiral center at the ethylamine group may influence stereoselective binding in biological systems.
Properties
CAS No. |
2408937-25-5 |
|---|---|
Molecular Formula |
C6H9BrClN3 |
Molecular Weight |
238.51 g/mol |
IUPAC Name |
(1R)-1-(5-bromopyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H8BrN3.ClH/c1-4(8)6-9-2-5(7)3-10-6;/h2-4H,8H2,1H3;1H/t4-;/m1./s1 |
InChI Key |
QXMJPCKYQPGFRU-PGMHMLKASA-N |
Isomeric SMILES |
C[C@H](C1=NC=C(C=N1)Br)N.Cl |
Canonical SMILES |
CC(C1=NC=C(C=N1)Br)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride typically involves the bromination of pyrimidine derivatives followed by amination and subsequent formation of the hydrochloride salt. One common method involves the reaction of 5-bromopyrimidine with ®-1-aminoethane under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or thiourea, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while reduction with sodium borohydride results in debrominated products .
Scientific Research Applications
(1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of (1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity . The ethanamine group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
(a) Pyridine vs. Pyrimidine Derivatives
(1R)-1-(5-Bromo-pyridin-2-yl)ethylamine hydrochloride (CAS 953780-70-6):
(b) Phenyl vs. Pyrimidine Derivatives
- Impact: Methoxy group increases electron density, altering solubility and metabolic pathways. Bromine at the 2-position may sterically hinder interactions compared to pyrimidine .
(1R)-1-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride (CAS 1305712-20-2):
Substituent Position and Functional Group Variations
(1R)-1-(4-Methanesulfonylphenyl)ethan-1-amine hydrochloride (CAS 1415257-65-6):
- (1R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride (CAS 2708343-89-7): Substituent: Bromine and fluorine at meta/para positions.
Physicochemical and Functional Comparison (Data Table)
Research Implications
- Target Compound : The pyrimidine core and bromine substituent make it a candidate for drug discovery (e.g., kinase inhibitors or antiviral agents). Its stereochemistry may optimize enantioselective interactions.
- Phenyl Analogs : Broader solubility and metabolic stability but reduced target specificity. Suitable for CNS-targeting molecules due to higher lipophilicity.
Biological Activity
(1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride is a chiral compound characterized by its unique brominated pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula : C6H9BrClN3
- Molecular Weight : 238.52 g/mol
- CAS Number : 2408937-25-5
While specific mechanisms of action for this compound are not extensively documented, compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the bromine atom may enhance binding affinity and specificity towards certain biological targets, making it a candidate for further investigation in pharmacological studies.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of brominated pyrimidines can possess antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may also exhibit similar effects.
Neuropharmacological Effects
The structural characteristics of this compound indicate potential interactions with neurotransmitter systems. Research into similar compounds has revealed possible antidepressant and anxiolytic effects, warranting further exploration of this compound in neuropharmacology.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 1-(4-Bromopyridin-2-YL)ethanamine | Brominated pyridine derivative | Potential antidepressant activity |
| 1-(5-Chloropyridin-2-YL)ethanamine | Chlorinated pyridine derivative | Antimicrobial properties |
| 1-(3-Pyridinyl)ethanamine | Unsubstituted pyridine | Broad-spectrum biological activity |
The unique bromination pattern on the pyrimidine ring of this compound enhances its reactivity compared to other derivatives, potentially leading to selective interactions with biological targets.
Case Studies and Research Findings
Although specific case studies directly involving this compound are scarce, related research provides insights into its potential applications:
Synthesis and Biological Evaluation
A study focusing on the synthesis of brominated pyrimidines reported that modifications in the halogen substituents significantly influenced the biological activity of the resulting compounds. This suggests that this compound could be optimized for enhanced efficacy through structural modifications.
Toxicological Profile
Preliminary toxicity assessments indicate that compounds with similar structures can exhibit harmful effects if ingested or improperly handled. It is essential to conduct comprehensive toxicological evaluations to ensure safety in potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
